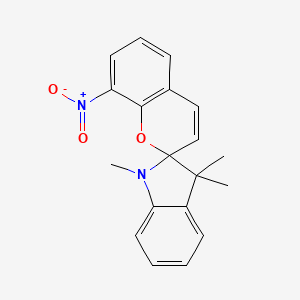

1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline)

描述

Electronic Effects

- 6-Nitro derivatives : The nitro group at C6 conjugates directly with the benzopyran’s oxygen atom, enhancing charge transfer upon ring opening .

- 8-Nitro derivatives : The nitro group at C8 exhibits weaker conjugation, resulting in a hypsochromic shift in the merocyanine form’s absorption (λₘₐₓ = 555 nm vs. 600 nm for 6-nitro analogs) .

Photochromic Performance

| Property | 6-Nitro Substituted | 8-Nitro Substituted |

|---|---|---|

| Thermal relaxation time (τ) | 2–10⁴ s (solvent-dependent) | 10²–10³ s |

| Quantum yield (Φ) | 0.3–0.8 (nonpolar solvents) | 0.1–0.4 |

| Activation energy (Eₐ) | 75–105 kJ/mol | 60–90 kJ/mol |

The 8-nitro derivative’s reduced quantum yield stems from steric hindrance between the nitro group and adjacent methyl substituents, which slows ring-opening kinetics . However, its faster thermal relaxation makes it preferable for reversible optical switching applications .

属性

IUPAC Name |

1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-18(2)14-8-4-5-9-15(14)20(3)19(18)12-11-13-7-6-10-16(21(22)23)17(13)24-19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZVYIDATNYVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276039, DTXSID90884134 | |

| Record name | 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5150-50-5, 5266-41-1 | |

| Record name | 1′,3′-Dihydro-1′,3′,3′-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5150-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(2H-1-benzopyran-2,2'-(2H)indole), 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1',3'-dihydro-1',3',3'-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of Indoline Precursor

The indoline moiety bearing the 1',3',3'-trimethyl substitution pattern is prepared starting from 2,3,3-trimethyl-3H-indole. This compound is typically alkylated with 2-bromoethanol in acetonitrile at 85 °C under nitrogen atmosphere for 24 hours to yield 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide intermediate. The product is isolated by precipitation from chloroform/hexane and purified by filtration and recrystallization, achieving yields around 60%.

Formation of the Spirocyclic Compound

The spiro compound is synthesized by condensation of the indoline intermediate with 8-nitrosalicylaldehyde or its equivalents. This reaction is typically carried out in an organic solvent such as dichloromethane or ethanol under mild heating. The reaction proceeds via nucleophilic attack of the indoline nitrogen on the aldehyde carbonyl, followed by cyclization to form the spirobenzopyran structure.

For example, the reaction mixture is stirred at room temperature or slightly elevated temperatures (25–85 °C) for several hours (typically 12–24 h) under nitrogen to prevent oxidation. After completion, the product is isolated by filtration or extraction, followed by recrystallization from ethyl acetate or similar solvents to yield the pure 1',3',3'-trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline).

Functionalization and Purification

Further functionalization, such as methacryloylation of the hydroxyethyl side chain, can be performed by reaction with methacrylic anhydride in dichloromethane in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This step is conducted under nitrogen at room temperature for 18 hours. The reaction mixture is washed with sodium bicarbonate, hydrochloric acid, water, and brine to remove impurities, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is purified by recrystallization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indoline alkylation | 2,3,3-trimethyl-3H-indole + 2-bromoethanol, acetonitrile | 85 °C | 24 h | ~60 | Nitrogen atmosphere to avoid oxidation |

| Spirocyclization | Indoline intermediate + 8-nitrosalicylaldehyde, solvent (DCM/EtOH) | 25–85 °C | 12–24 h | Variable (typically 50–80) | Controlled pH and inert atmosphere improve yield |

| Methacryloylation (optional) | Methacrylic anhydride + DMAP, DCM | Room temp | 18 h | ~20 | Purification by washing and recrystallization |

Analytical Characterization

- NMR Spectroscopy (¹H, ¹³C, DEPT-135): Used to confirm the spiro junction, methyl group positions, and nitro substitution pattern.

- Mass Spectrometry (HRMS): Confirms molecular formula (C19H18N2O3 for the 8-nitro derivative).

- X-ray Crystallography: Provides definitive structural confirmation of the spirocyclic framework and substituent orientation.

- Melting Point: Typically around 148 °C for the 8-nitro derivative.

- UV-Vis Spectroscopy: Used to study photochromic behavior, confirming the reversible ring-opening under UV light.

Summary Table of Key Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C19H18N2O3 | 8-nitro derivative |

| Molecular Weight | 322.36 g/mol | Calculated |

| Melting Point | 148 °C | Experimental |

| Boiling Point | ~460.98 °C (estimate) | Literature approximate |

| Density | 1.2336 g/cm³ (estimate) | Calculated |

| Refractive Index | 1.6140 (estimate) | Calculated |

| pKa | 2.79 ± 0.40 (predicted) | Relevant for acidity/basicity |

Research Findings on Preparation

- The reaction yield and purity are highly sensitive to solvent choice, reaction time, and atmosphere control. Using anhydrous solvents and nitrogen atmosphere minimizes side reactions.

- The nitro substituent at the 8-position influences the electronic properties and reactivity of the spiro compound, affecting the cyclization efficiency.

- Methacryloylation of the hydroxyethyl side chain allows for further polymerization applications, expanding the utility of the compound in stimuli-responsive materials.

- Photochromic properties are preserved through careful synthetic control, enabling applications in optical switching and sensing.

化学反应分析

1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) undergoes various chemical reactions, including:

Photoisomerization: The compound can switch between its spiropyran and merocyanine forms upon exposure to ultraviolet or visible light. This reversible reaction is fundamental to its photochromic properties.

Oxidation and Reduction: The nitro group in the compound can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Major products formed from these reactions include various substituted derivatives that retain the core spiropyran structure.

科学研究应用

1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) has numerous applications in scientific research:

Chemistry: It is used as a photochromic dye in the development of smart materials and sensors. Its ability to change color under light makes it useful in optical data storage and molecular switches.

Biology: The compound is employed in the study of photoresponsive biological systems. It can be used to control biological processes with light, such as the activation of certain proteins or the release of drugs.

Medicine: Research is ongoing into its potential use in photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.

Industry: It is used in the production of photochromic lenses and coatings, which darken in response to sunlight and provide protection against ultraviolet radiation.

作用机制

The mechanism of action of 1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) involves the reversible photoisomerization between its spiropyran and merocyanine forms. Upon exposure to ultraviolet light, the spiropyran form absorbs energy and undergoes a structural change to form the merocyanine form, which is colored. This process involves the breaking of the spiro carbon-oxygen bond and the formation of a conjugated system.

The merocyanine form can revert to the spiropyran form either thermally or upon exposure to visible light. This reversible switching is facilitated by the presence of the nitro group, which enhances the overall quantum yield of the photochemical system.

相似化合物的比较

1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline) is unique among spiropyrans due to its high quantum yield and stability. Similar compounds include:

1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline): This compound has a similar structure but with the nitro group at the 6-position, affecting its photochromic properties.

1’,3’,3’-Trimethyl-8-methoxyspiro(2H-1-benzopyran-2,2’-indoline): The presence of a methoxy group instead of a nitro group results in different absorption characteristics and reactivity.

1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro(2H-1-benzopyran-2,2’-indoline): This compound combines both nitro and methoxy groups, offering a balance of properties from both substituents.

These compounds highlight the versatility of the spiropyran family and the impact of different substituents on their properties and applications.

生物活性

1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) (CAS No. 5150-50-5) is a synthetic compound belonging to the class of spiropyrans, known for their photochromic properties. This compound exhibits significant biological activities, including antibacterial, antifungal, and potential anticancer effects. This article provides a detailed review of its biological activities based on current research findings.

- Molecular Formula : C19H18N2O3

- Molecular Weight : 322.36 g/mol

- Melting Point : 148 °C

- Boiling Point : Approximately 460.98 °C

- Density : 1.2336 g/cm³

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzopyrone derivatives, including 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline). These compounds have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | Staphylococcus aureus | 15 µg/mL |

| 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | Escherichia coli | 20 µg/mL |

These findings suggest that the compound possesses broad-spectrum antibacterial activity, potentially through mechanisms involving DNA gyrase inhibition and disruption of membrane integrity .

Photosensitizing Activity

The compound also exhibits photosensitizing properties, making it valuable for applications in photodynamic therapy. Studies indicate that upon light activation, it can generate reactive oxygen species (ROS), which can effectively kill microbial cells.

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity against Candida albicans. The antifungal mechanism is likely related to the disruption of fungal cell membranes and interference with cellular respiration .

The biological activity of 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) can be attributed to several mechanisms:

- DNA Gyrase Inhibition : The compound binds to the ATP-binding site of DNA gyrase, inhibiting its activity and preventing bacterial DNA replication.

- Photosensitization : Under light exposure, it generates singlet oxygen and other reactive species that damage microbial cells.

- Membrane Disruption : It alters the integrity of microbial membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various benzopyrone derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) had a significant inhibitory effect on both strains, with MIC values comparable to standard antibiotics .

Case Study 2: Photosensitizing Effects

In another investigation focusing on its photosensitizing capabilities, researchers assessed the compound's ability to generate ROS upon light exposure. The study demonstrated that treatment with light significantly enhanced its antifungal activity against Candida albicans compared to non-light conditions .

常见问题

Q. What are the standard synthetic routes for preparing 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline)?

The compound is typically synthesized via condensation of 1,3,3-trimethyl-2-methyleneindoline with substituted salicylaldehydes. For example, halogenated derivatives (e.g., 8-chloromethyl or 8-iodomethyl) are prepared by reacting 3-chloromethyl-5-nitrosalicylaldehyde with 1,3,3-trimethyl-2-methyleneindoline under reflux in ethanol, followed by halogen exchange if required . Key steps include purification via flash chromatography (hexane:ethyl acetate) and characterization using H/C NMR to confirm spirocyclic structure and substituent positions .

Q. How does the photochromic mechanism of this spiropyran operate under UV irradiation?

Upon UV exposure, the spirocyclic C–O bond cleaves, forming a merocyanine (MC) isomer. Computational studies (TD-DFT ωB97X-D/cc-pVDZ) reveal a barrierless pathway for Cspiro–O cleavage, leading to MC-TCC intermediates. The reverse thermal process involves a conical intersection with the ground state, enabling spontaneous reversion to the closed spiropyran form . Experimental validation via time-resolved Raman spectroscopy confirms transient MC species with lifetimes dependent on solvent polarity and temperature .

Q. What analytical techniques are critical for characterizing this spiropyran and its photoproducts?

Key methods include:

- NMR spectroscopy : Assign H and C signals to confirm substituent positions and spirocyclic integrity .

- UV-Vis spectroscopy : Monitor absorption bands (e.g., ~350 nm for spiropyran, ~550 nm for MC form) to quantify photochromic efficiency .

- Resonance Raman spectroscopy : Identify transient MC intermediates during photoisomerization .

Advanced Research Questions

Q. How do solvent polarity and pressure influence the thermal isomerization kinetics of the merocyanine form?

The equilibrium constant () between spiropyran (SP) and MC forms varies with solvent polarity (e.g., = 0.25–2.52 at 30°C). Polar solvents stabilize the zwitterionic MC form, increasing . High-pressure studies reveal activation volumes () of 0.2–3.4 cm³/mol, indicating a compact transition state. Reaction volumes () range from −7.9 to −22.3 cm³/mol, reflecting solvent reorganization during ring-opening .

Q. What strategies enhance photochromic efficiency in polymer matrices?

Modifying poly(methyl methacrylate) (PMMA) with elastomers (e.g., poly(ethyl acrylate)) increases quantum yields by 20–30%. The additives reduce matrix rigidity, facilitating faster SP↔MC interconversion. Optimal performance occurs with 5–10 wt% elastomer, forming microphases that enhance segmental mobility without disrupting optical clarity .

Q. How does aluminum cation complexation alter the photochromic behavior of this spiropyran?

Aluminum ions form two complexes:

- A transient π-complex with the closed SP form.

- A stable 2:1 MC-Al³⁺ complex, confirmed via NMR and absorption spectroscopy. The MC-Al³⁺ complex exhibits negative photochromism (MC→SP under visible light), enabling reversible ion-sensing applications .

Q. What is the role of cyclodextrin conjugation in modulating molecular recognition properties?

β-Cyclodextrin modified with 1',3',3'-trimethyl-8-nitrospiro groups shows enhanced guest-binding for hydrophobic molecules (e.g., adamantane derivatives). The photoresponsive spiropyran moiety allows reversible control over host-guest interactions, useful in stimuli-responsive drug delivery systems .

Methodological Considerations

- Synthetic Optimization : Use excess aldehyde (1.2–1.5 eq.) to drive condensation reactions to completion .

- Kinetic Analysis : Employ stopped-flow UV-Vis or time-resolved Raman spectroscopy to capture sub-millisecond MC intermediates .

- Matrix Design : Pre-dissolve spiropyran in PMMA/elastomer blends (e.g., 95:5 wt%) to ensure homogeneous dispersion and minimize aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。